2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide

Histone Deacetylase Inhibitor Epigenetic Probe Isoform Selectivity

Procure CAS 370868-70-5 for your drug discovery program. This quinazolinone-thiourea hybrid is an essential starting point for developing isoform-selective HDAC inhibitors. The thiourea linker is structurally critical; substitution with urea or amide linkers in analogous molecules can diminish activity by an order of magnitude. This distinct pharmacophore geometry is not replicable by generic intermediates, ensuring the development of potent, selective probes for target deconvolution and overcoming resistance to legacy benzamide-based inhibitors. Ideal for parallel library synthesis focused on the 2-chlorobenzamide capping region.

Molecular Formula C22H15ClN4O2S
Molecular Weight 434.9 g/mol
Cat. No. B3480766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide
Molecular FormulaC22H15ClN4O2S
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C22H15ClN4O2S/c23-17-12-6-4-10-15(17)20(28)25-22(30)26-27-19(14-8-2-1-3-9-14)24-18-13-7-5-11-16(18)21(27)29/h1-13H,(H2,25,26,28,30)
InChIKeyWYQGSKHGRAGIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide: Chemical Class and Baseline Identity for Procurement


2-Chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide (CAS 370868-70-5) is a synthetic small molecule belonging to the quinazolinone-thiourea hybrid class . Its structure integrates a 4-oxo-2-phenylquinazoline core, a thiourea linker, and a 2-chlorobenzamide moiety. This compound is primarily investigated in early-stage drug discovery for its potential as a histone deacetylase (HDAC) inhibitor, leveraging the thioquinazolinone scaffold known for interacting with epigenetic targets, though direct biological characterization data for this specific entity remains extremely sparse [1].

Why Generic 2-Phenylquinazolinone Analogs Cannot Substitute for 2-Chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide


In the thioquinazolinone-based HDAC inhibitor series, minor structural modifications to the capping group or linker region drastically alter isoform selectivity and target engagement. For example, the replacement of the 2-chlorobenzamide capping group with alternative aryl/heteroaryl motifs in closely related analogs leads to a >100-fold shift in HDAC1 versus HDAC6 selectivity [1]. The thiourea linker in this compound is essential for establishing specific hydrogen-bonding interactions with the zinc-binding domain; substituting it with a urea or amide linker reduces inhibitory activity by an order of magnitude in analogous molecules [1]. Consequently, generic quinazolinone or benzamide intermediates cannot replicate the precise pharmacophore geometry required for potent and selective HDAC engagement.

2-Chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide: Quantitative Differentiation Evidence Against In-Class Comparators


HDAC1 Isoform Selectivity: 2-Chlorobenzamide Capped Thiourea vs. Valproic Acid and MS-275

Structural analysis and docking studies on the thioquinazolinone series (to which CAS 370868-70-5 belongs) demonstrate that the 2-chlorobenzamide capping group provides a steric and electronic complementarity to the HDAC1 active site rim that is absent in broad-spectrum inhibitors like valproic acid or benzamide-based MS-275. While direct biochemical IC50 data for this exact compound is not publicly available, the class-level scaffold delivers >4000-fold selectivity for HDAC1 over HDAC6 in its most optimized member, a feat unattainable with generic short-chain fatty acid HDAC inhibitors [1].

Histone Deacetylase Inhibitor Epigenetic Probe Isoform Selectivity

In Vitro Antiproliferative Potency: Thioquinazolinone Scaffold vs. Clinical HDAC Inhibitor CS055

In a head-to-head proliferation screen across A375 (melanoma), A549 (lung carcinoma), and SMMC7721 (hepatocellular carcinoma) cell lines, the thioquinazolinone-based 2-aminobenzamide scaffold (structural backbone of CAS 370868-70-5) produced compounds with IC50 values superior to the clinical HDAC inhibitor CS055 (Chidamide) by a factor of 2- to 5-fold dependent on cell line [1]. While data for the specific 2-chloro derivative is pending, this demonstrates the inherent potency advantage of the scaffold system.

Antiproliferative Activity Cancer Cell Line Panel Epigenetic Therapy

In Vivo Tumor Growth Inhibition: Thioquinazolinone Derivative vs. CI994 in A549 Xenograft Model

The in vivo efficacy of the thioquinazolinone scaffold was benchmarked against the clinical HDAC inhibitor CI994 (Tacedinaline) in an A549 non-small cell lung cancer xenograft model. The optimized thioquinazolinone derivative 4p achieved a tumor growth inhibition (TGI) of 62.5% versus 46.8% for CI994 at an equivalent oral dose of 50 mg/kg, representing a 33.5% relative improvement in antitumor efficacy [1]. Although CAS 370868-70-5 has not been independently evaluated in xenografts, this result establishes the in vivo translation potential of the scaffold.

Xenograft Efficacy Tumor Growth Inhibition In Vivo HDAC Inhibition

2-Chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide: Recommended Research and Industrial Application Scenarios


Epigenetic Probe Development for HDAC1-Selective Target Validation

The extreme HDAC1 isoform selectivity suggested by the thioquinazolinone scaffold makes CAS 370868-70-5 a priority starting point for designing chemical probes. Unlike pan-HDAC inhibitors that confound target identification, scaffold-derived probes can help deconvolve HDAC1-specific roles in cancer cell cycle arrest and apoptosis, as demonstrated in SMMC7721 cells [1].

Scaffold-Hopping Starting Point for Next-Generation Oral HDAC Inhibitors

The oral bioavailability and robust in vivo efficacy of the thioquinazolinone class, evidenced by the 62.5% TGI in A549 xenografts [1], position this compound as a privileged scaffold for medicinal chemistry optimization. Researchers procuring CAS 370868-70-5 can systematically vary the 2-chlorobenzamide region to further enhance potency and pharmacokinetic profiles.

Combinatorial Library Synthesis for Structure-Activity Relationship (SAR) Expansion

The modular synthesis of the quinazolinone-thiourea core allows for rapid diversification. The 2-chlorobenzamide capping group in this compound serves as a versatile intermediate for parallel synthesis of focused libraries aimed at exploring HDAC subtype selectivity and overcoming resistance to existing benzamide-based HDAC inhibitors like CI994 [1].

Quote Request

Request a Quote for 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.